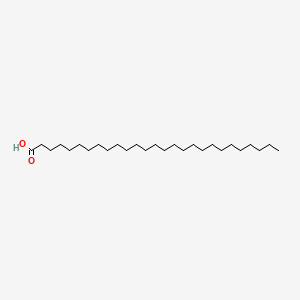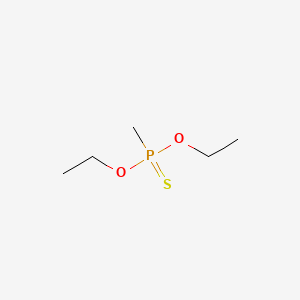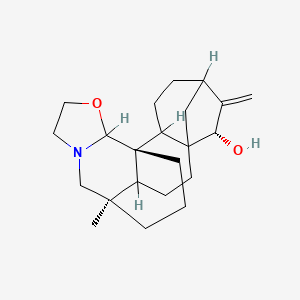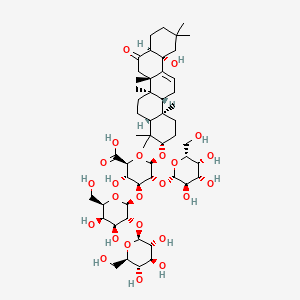![molecular formula C9H9N3O3 B1205645 3-(3-Oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propansäure CAS No. 53304-46-4](/img/structure/B1205645.png)
3-(3-Oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propansäure
Übersicht
Beschreibung
3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid, also known as 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-ylpropanoic acid or 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-ylpropanoic acid, is an organic compound that belongs to the class of heterocyclic compounds. It is a white, crystalline solid with a molecular formula of C7H6N2O3. It is soluble in water, ethanol, and methanol. 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-ylpropanoic acid is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Triazolopropionsäure-Derivate wurden in der medizinischen Chemie ausgiebig untersucht {svg_1}. Sie haben vielfältige pharmakologische Aktivitäten gezeigt, darunter Antikrebs-, antimikrobielle, analgetische und entzündungshemmende, antioxidative, antivirale und enzymhemmende Aktivitäten {svg_2}. Die Struktur-Wirkungs-Beziehung dieser Derivate ist von großer Bedeutung für die Entwicklung, Entdeckung und Entwicklung von Medikamenten {svg_3}.
Antibakterielle Aktivität
Triazolopropionsäure-Derivate haben eine signifikante antibakterielle Aktivität gezeigt {svg_4}. Zum Beispiel haben einige Derivate eine moderate bis gute antibakterielle Aktivität gegen sowohl Gram-positive Staphylococcus aureus als auch Gram-negative Escherichia coli-Stämme gezeigt {svg_5}. Die Struktur-Wirkungs-Beziehung dieser Derivate wurde vorläufig untersucht {svg_6}.
Antivirale Aktivität
Einige Triazolopropionsäure-Derivate wurden als potentielle antivirale Mittel synthetisiert {svg_7}. Diese Verbindungen könnten vielversprechende Kandidaten für die Entwicklung neuer antiviraler Medikamente sein {svg_8}.
Antimikrobielle Mittel
Triazolopropionsäure-Derivate wurden als potentielle antimikrobielle Mittel synthetisiert {svg_9} {svg_10}. Diese Verbindungen haben vielversprechende Ergebnisse im Kampf gegen verschiedene mikrobielle Infektionen gezeigt {svg_11} {svg_12}.
Enzymhemmer
Triazolopropionsäure-Derivate wurden als Hemmstoffe verschiedener Enzyme gefunden {svg_13}. Dazu gehören Carboanhydrase-Hemmer, Cholinesterase-Hemmer, alkalische Phosphatase-Hemmer, Anti-Lipase-Aktivität und Aromatase-Hemmer {svg_14}. Diese enzymhemmenden Aktivitäten machen diese Verbindungen zu potenziellen Kandidaten für die Behandlung verschiedener Krankheiten {svg_15}.
Antituberkulosemittel
Triazolopropionsäure-Derivate wurden auch auf ihre antituberkulösen Aktivitäten untersucht {svg_16}. Diese Verbindungen könnten potentielle Kandidaten für die Entwicklung neuer Antituberkulosemittel sein {svg_17}.
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to exhibit significant α-glucosidase inhibition , suggesting that α-glucosidase could be a potential target. α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism.
Pharmacokinetics
The unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .
Action Environment
For instance, 1,2,3-Triazole has strong stability for thermal and acid conditions .
Eigenschaften
IUPAC Name |
3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-8(14)4-6-12-9(15)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVGDKXFBVHCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201454 | |
| Record name | beta-(3-Oxo-s-triazolo)-(4,3a)-pyridin-2-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53304-46-4 | |
| Record name | beta-(3-Oxo-s-triazolo)-(4,3a)-pyridin-2-yl-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053304464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-(3-Oxo-s-triazolo)-(4,3a)-pyridin-2-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAZOLOPYRIDINONE-PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6S875D8JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)




